Melting Point Elevation: Enhanced Crystallinity Over Phenyl, Methyl, and Chloro Analogs
1-(4-Nitrophenyl)pyrrolidin-2-one exhibits a melting point of 128–130 °C, which is substantially higher than that of the unsubstituted 1-phenylpyrrolidin-2-one (67–69 °C), the 4-methyl analog (86–88 °C), and the 4-chloro analog (95–98 °C) [1]. The 4-nitro derivative's melting point is approximately 60 °C above the unsubstituted parent, indicating stronger intermolecular interactions (dipole–dipole and potential C–H···O hydrogen bonds involving the nitro group) that favor crystalline order .
| Evidence Dimension | Melting point (capillary method / reported range) |
|---|---|
| Target Compound Data | 128–130 °C |
| Comparator Or Baseline | 1-Phenylpyrrolidin-2-one: 67–69 °C; 1-(4-Methylphenyl)pyrrolidin-2-one: 86–88 °C; 1-(4-Chlorophenyl)pyrrolidin-2-one: 95–98 °C |
| Quantified Difference | ΔTₘ = +59 to +63 °C vs. phenyl; +40 to +44 °C vs. 4-methyl; +30 to +35 °C vs. 4-chloro |
| Conditions | Published vendor and database melting point ranges; measurement methods not uniformly specified. |
Why This Matters
Higher melting point translates to easier purification by recrystallization, better storage stability as a solid, and more reproducible solid-phase handling in automated synthesis or formulation workflows.
- [1] Molbase. 1-(4-Methylphenyl)pyrrolidin-2-one, CAS 3063-79-4. MP 86–88 °C. Available at: https://qiye.molbase.cn/3063-79-4.html View Source
